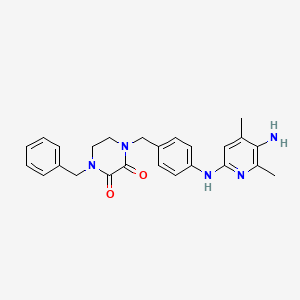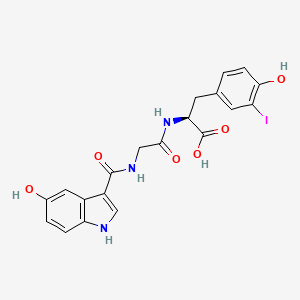
Iodoglycyltyrosine 5-hydroxyindole acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoglycyltyrosine 5-hydroxyindole acetic acid is a complex organic compound that combines the properties of iodoglycyltyrosine and 5-hydroxyindole acetic acid5-Hydroxyindole acetic acid is a major metabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iodoglycyltyrosine 5-hydroxyindole acetic acid involves multiple steps, starting with the iodination of glycyltyrosine and subsequent coupling with 5-hydroxyindole acetic acid. The iodination process typically requires the use of iodine or iodinating agents under controlled conditions to ensure selective iodination. The coupling reaction can be facilitated by using coupling agents such as carbodiimides or other activating reagents to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Iodoglycyltyrosine 5-hydroxyindole acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The iodinated moiety can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or other halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various substituted iodoglycyltyrosine derivatives.
Applications De Recherche Scientifique
Iodoglycyltyrosine 5-hydroxyindole acetic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: It can be used to study the metabolism and function of serotonin and its metabolites in biological systems.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of disorders related to serotonin imbalance, such as depression and anxiety.
Industry: It can be used in the development of diagnostic assays or as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of iodoglycyltyrosine 5-hydroxyindole acetic acid is primarily related to its interaction with serotonin pathways. As a metabolite of serotonin, it can influence serotonin levels and activity in the body. The compound may act on serotonin receptors or other molecular targets involved in serotonin metabolism, thereby modulating physiological processes such as mood regulation, sleep, and gastrointestinal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxyindole acetic acid: A major metabolite of serotonin, used as a biomarker for serotonin levels in the body.
Serotonin: A neurotransmitter involved in mood regulation, sleep, and other physiological functions.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Iodoglycyltyrosine 5-hydroxyindole acetic acid is unique due to its combined structure, which incorporates both iodinated glycyltyrosine and 5-hydroxyindole acetic acid. This dual functionality allows it to interact with multiple biological pathways and potentially offer therapeutic benefits that are not achievable with the individual components alone.
Propriétés
Numéro CAS |
78044-52-7 |
|---|---|
Formule moléculaire |
C20H18IN3O6 |
Poids moléculaire |
523.3 g/mol |
Nom IUPAC |
(2S)-2-[[2-[(5-hydroxy-1H-indole-3-carbonyl)amino]acetyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C20H18IN3O6/c21-14-5-10(1-4-17(14)26)6-16(20(29)30)24-18(27)9-23-19(28)13-8-22-15-3-2-11(25)7-12(13)15/h1-5,7-8,16,22,25-26H,6,9H2,(H,23,28)(H,24,27)(H,29,30)/t16-/m0/s1 |
Clé InChI |
QRXFOGYVYGJCJH-INIZCTEOSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)C2=CNC3=C2C=C(C=C3)O)I)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CNC(=O)C2=CNC3=C2C=C(C=C3)O)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


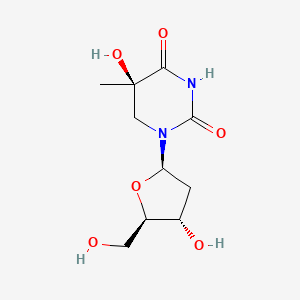
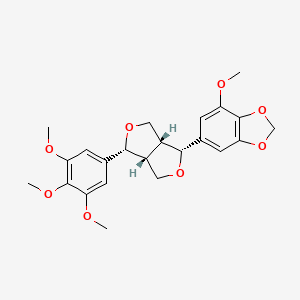
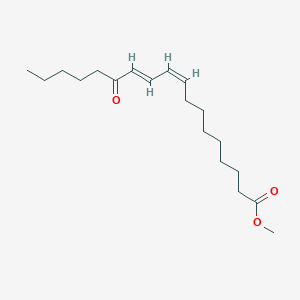

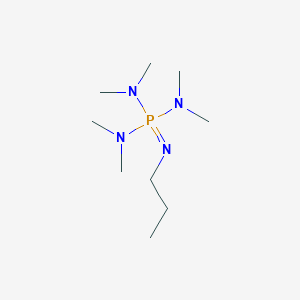
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
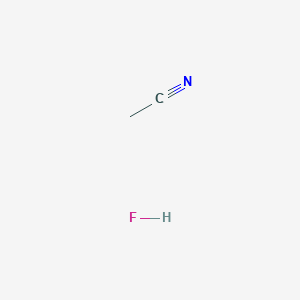

![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
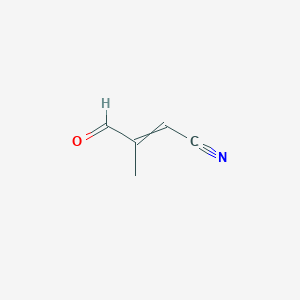
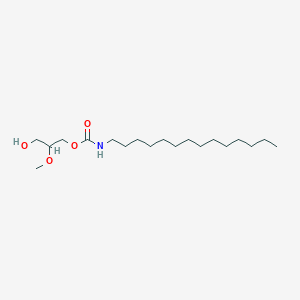
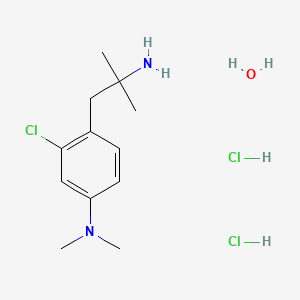
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
